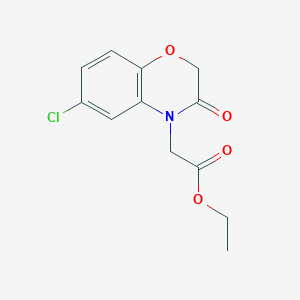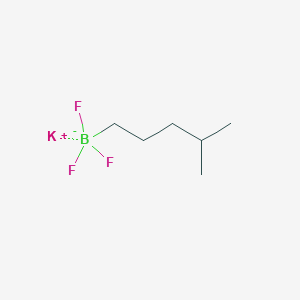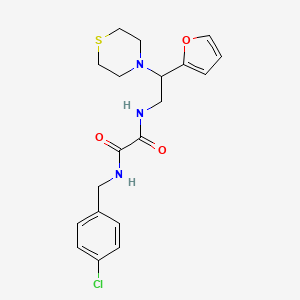![molecular formula C19H15ClF6N2O2 B2454698 1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-4-piperidinyl 3-(trifluoromethyl)benzenecarboxylate CAS No. 321430-26-6](/img/structure/B2454698.png)
1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-4-piperidinyl 3-(trifluoromethyl)benzenecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a complex organic molecule that contains several functional groups, including a pyridine ring (a six-membered ring with five carbon atoms and one nitrogen atom), a piperidine ring (a six-membered ring with five carbon atoms and one nitrogen atom), and multiple trifluoromethyl groups (a carbon atom bonded to three fluorine atoms and one other carbon atom). These functional groups could potentially confer a variety of chemical properties to the molecule .
Molecular Structure Analysis
The molecular structure of this compound, as implied by its name, likely involves a complex three-dimensional arrangement of atoms. The presence of the pyridine and piperidine rings suggests that the molecule may have a rigid, cyclic structure. The trifluoromethyl groups could add electron-withdrawing character to the molecule, potentially affecting its reactivity .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on its exact molecular structure. The pyridine ring is often involved in nucleophilic substitution reactions, while the piperidine ring can participate in a variety of reactions due to the presence of a secondary amine. The trifluoromethyl groups can also influence the compound’s reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. Factors that could influence these properties include the size and shape of the molecule, the types and locations of functional groups, and the presence of any charges or polar bonds .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- A study by Khlebnikov et al. (2018) focused on using a trifluoromethyl-containing building block for preparing trifluoromethyl-substituted aminopyrroles. The process involved hydrogenation and methylation/hydrazinolysis steps to form various related compounds, demonstrating a pathway for synthesizing similar structures (Khlebnikov et al., 2018).
Application in Imaging and Radioligands
- Vandecapelle et al. (2001) evaluated a potential SPECT 5-HT(1A) radioligand structurally related to the compound . The study involved in vivo experiments in rats, providing insights into the biodistribution and potential imaging applications of similar trifluoromethyl-pyridinyl-piperidinyl compounds (Vandecapelle et al., 2001).
Reactions and Transformations
- Research by Cottet et al. (2004) explored the metalation and functionalization of chloro-, bromo-, and iodo(trifluoromethyl)pyridines. The study is relevant for understanding the chemical reactions and transformations that similar compounds can undergo, aiding in the development of various derivatives (Cottet et al., 2004).
Potential in Drug Development
- Yamamoto et al. (2016) designed a novel glycine transporter 1 (GlyT1) inhibitor by superposing different chemotypes, including a similar trifluoromethyl-pyridinyl-piperidinyl structure. This demonstrates the compound's potential role in the development of inhibitors with significant pharmacological properties (Yamamoto et al., 2016).
Gene Expression Studies
- Palanki et al. (2000) investigated the structure-activity relationship of a compound structurally related to 1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-4-piperidinyl 3-(trifluoromethyl)benzenecarboxylate. The study focused on improving potential oral bioavailability and examined cell-based activity, demonstrating the compound's role in gene expression studies (Palanki et al., 2000).
Mecanismo De Acción
Propiedades
IUPAC Name |
[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl] 3-(trifluoromethyl)benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClF6N2O2/c20-15-9-13(19(24,25)26)10-27-16(15)28-6-4-14(5-7-28)30-17(29)11-2-1-3-12(8-11)18(21,22)23/h1-3,8-10,14H,4-7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVCRNBUESCNOSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC(=O)C2=CC(=CC=C2)C(F)(F)F)C3=C(C=C(C=N3)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClF6N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![{[(4-Bromophenyl)methyl]carbamoyl}methyl 4-bromobenzoate](/img/structure/B2454615.png)

![2,4-Dibromo-6-{[(5-iodo-3-methyl-2-pyridinyl)amino]methyl}benzenol](/img/structure/B2454618.png)
![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(benzo[d][1,3]dioxol-5-ylmethyl)oxalamide](/img/structure/B2454621.png)

![N-(4-fluorobenzyl)-N-(4-fluorophenyl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2454623.png)
![5-(2-chloro-6-fluorobenzyl)-7-(4-fluorophenyl)-2-morpholinothiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2454624.png)
![2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(4-fluorobenzyl)acetamide](/img/structure/B2454625.png)
![2-((1,5-dicyano-4-oxo-3-azaspiro[5.5]undec-1-en-2-yl)thio)-N-(4-ethylphenyl)acetamide](/img/structure/B2454627.png)

![(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)(4-(thiophen-2-yl)thiazol-2-yl)methanone](/img/structure/B2454630.png)

![N-[6-amino-1-(2-methylpropyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl]-2-(methylamino)-N-(2-methylpropyl)acetamide](/img/structure/B2454637.png)
